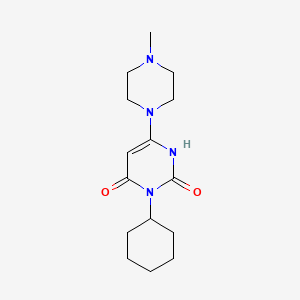
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (also known as MTP-dione) is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of particular interest due to its ability to interact with a variety of biomolecules, making it a useful tool for researchers.
科学的研究の応用
MTP-dione has been studied for its potential applications in scientific research. It has been found to interact with a variety of biomolecules, including proteins, enzymes, and nucleic acids. This makes it a useful tool for researchers studying these molecules. For example, it has been used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It has also been used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems.
作用機序
MTP-dione has been found to interact with a variety of biomolecules through a number of different mechanisms. It has been found to interact with proteins through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It has also been found to interact with nucleic acids through electrostatic interactions, hydrogen bonding, and van der Waals interactions. These interactions allow MTP-dione to bind to and interact with a variety of biomolecules, making it a useful tool for researchers.
Biochemical and Physiological Effects
MTP-dione has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, as well as an inhibitory effect on the activity of certain proteins. It has also been found to have an effect on the regulation of gene expression, as well as on the activity of certain hormones. Additionally, it has been found to have an effect on the metabolism of certain drugs, as well as on the absorption and distribution of certain drugs.
実験室実験の利点と制限
MTP-dione has several advantages when used in laboratory experiments. It is relatively simple to synthesize, and is readily available from chemical suppliers. Additionally, it has been found to interact with a variety of biomolecules, making it a useful tool for researchers. However, there are also some limitations to its use in laboratory experiments. It can be difficult to control the concentration of MTP-dione in a solution, as its solubility is relatively low. Additionally, it can be difficult to control the specificity of its interaction with biomolecules, as it has been found to interact with a variety of different molecules.
将来の方向性
MTP-dione has a number of potential future applications in scientific research. It could be used to study the structure and function of proteins, as well as to study the interaction between proteins and other biomolecules. It could also be used to study the regulation of gene expression, as well as to study the effects of drugs on biological systems. Additionally, it could be used to study the metabolism of certain drugs, as well as the absorption and distribution of certain drugs. Finally, it could be used to study the effects of certain hormones on biological systems.
合成法
MTP-dione is synthesized by reacting 4-methylpiperazine with cyclohexanone in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at a temperature of around 100-120°C, and yields a product that is a white crystalline solid. The reaction is relatively simple and can be carried out in a laboratory setting with readily available chemicals.
特性
IUPAC Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-17-7-9-18(10-8-17)13-11-14(20)19(15(21)16-13)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQRSLROLVMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-6-(4-methylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

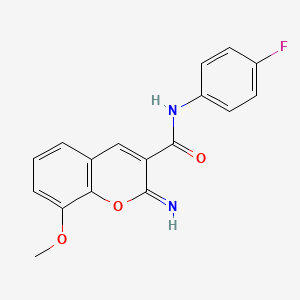
![(3Z)-3-[(4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6579216.png)
![7-chloro-3-[2-(dimethylamino)ethyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6579218.png)
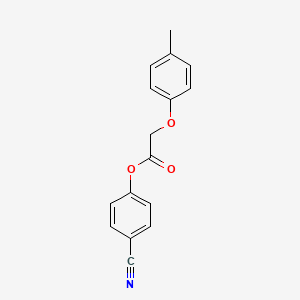
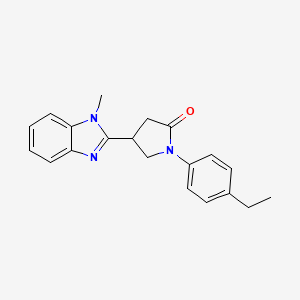
![4-[butyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B6579234.png)
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B6579242.png)
![N-[(furan-2-yl)methyl]-3-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B6579255.png)
![4-(dimethylsulfamoyl)-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6579258.png)
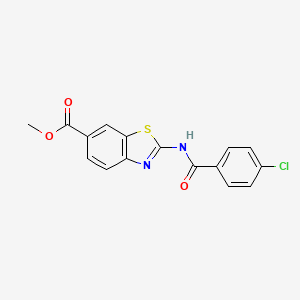
![4-[cyclohexyl(ethyl)sulfamoyl]-N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B6579280.png)
![4-{[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B6579287.png)
![3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(4-fluorophenyl)pyridazine](/img/structure/B6579301.png)
![3-(2H-1,3-benzodioxol-5-yl)-6-{[(2-chlorophenyl)methyl]sulfanyl}pyridazine](/img/structure/B6579305.png)